1-(3-(4-Chlorophenyl)azepan-1-yl)-2-cyclopentylethanone
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Overview
Description
1-(3-(4-Chlorophenyl)azepan-1-yl)-2-cyclopentylethanone is a chemical compound that has garnered attention due to its potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, an azepane ring, and a cyclopentyl group, making it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-(3-(4-Chlorophenyl)azepan-1-yl)-2-cyclopentylethanone typically involves multiple steps, starting with the preparation of the azepane ring. One common method involves the reaction of 4-chlorobenzyl chloride with hexamethyleneimine to form the azepane ring. This intermediate is then reacted with cyclopentanone under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(3-(4-Chlorophenyl)azepan-1-yl)-2-cyclopentylethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Medicine: Research has indicated potential therapeutic applications, including its use as a precursor for drug development targeting specific receptors or enzymes.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-(4-Chlorophenyl)azepan-1-yl)-2-cyclopentylethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For instance, it may inhibit or activate certain pathways, depending on its binding affinity and the nature of the target molecule. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
When compared to similar compounds, 1-(3-(4-Chlorophenyl)azepan-1-yl)-2-cyclopentylethanone stands out due to its unique combination of functional groups. Similar compounds include:
1-(3-(4-Chlorophenyl)azepan-1-yl)ethanone: Lacks the cyclopentyl group, which may affect its reactivity and applications.
1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(thiophen-2-yl)ethanone:
1-(3-(4-Chlorophenyl)azepan-1-yl)pent-4-en-1-one: Features an additional double bond, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[3-(4-chlorophenyl)azepan-1-yl]-2-cyclopentylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClNO/c20-18-10-8-16(9-11-18)17-7-3-4-12-21(14-17)19(22)13-15-5-1-2-6-15/h8-11,15,17H,1-7,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNVPPULAAZAJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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